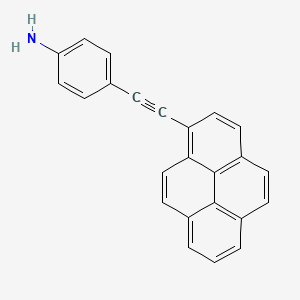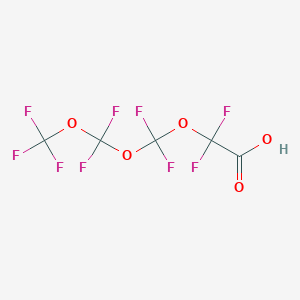
2'-Fluoro-5-methoxybiphenyl-2-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Fluoro-5-methoxybiphenyl-2-carboxaldehyde is an organic compound that has garnered interest in various fields of scientific research It is characterized by the presence of a fluoro group at the 2’ position, a methoxy group at the 5’ position, and a carboxaldehyde group at the 2 position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-5-methoxybiphenyl-2-carboxaldehyde typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative reacts with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 2’-Fluoro-5-methoxybiphenyl-2-carboxaldehyde may follow similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2’-Fluoro-5-methoxybiphenyl-2-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 2’-Fluoro-5-methoxybiphenyl-2-carboxylic acid.
Reduction: 2’-Fluoro-5-methoxybiphenyl-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Fluoro-5-methoxybiphenyl-2-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2’-Fluoro-5-methoxybiphenyl-2-carboxaldehyde exerts its effects depends on its interaction with specific molecular targets. The fluoro and methoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methoxybiphenyl: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2-Fluoro-5-methoxyphenylboronic acid: Contains a boronic acid group instead of an aldehyde, used in different types of coupling reactions.
2-Fluoro-5-(methoxycarbonyl)phenylboronic acid: Contains a methoxycarbonyl group, used in similar synthetic applications.
Uniqueness
2’-Fluoro-5-methoxybiphenyl-2-carboxaldehyde is unique due to the presence of both the fluoro and methoxy groups along with the reactive aldehyde group. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C14H11FO2 |
|---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-4-methoxybenzaldehyde |
InChI |
InChI=1S/C14H11FO2/c1-17-11-7-6-10(9-16)13(8-11)12-4-2-3-5-14(12)15/h2-9H,1H3 |
InChI Key |
FMWOPJITQULZOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl] acetate](/img/structure/B12090961.png)



![(+)-[6]-Gingerol; (S)-(+)-[6]Gingerol; (S)-[6]Gingerol](/img/structure/B12090999.png)
![3-[(4-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B12091005.png)







